
2,6-Difluorophenyl-N-tert-butylnitrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluorophenyl-N-tert-butylnitrone (DFPBN) is a nitroxide radical that has been extensively studied for its potential use in scientific research. DFPBN is a stable free radical compound that can be synthesized through various methods. It has been found to have a wide range of biochemical and physiological effects and has been used in various scientific applications.
Mechanism of Action
2,6-Difluorophenyl-N-tert-butylnitrone exerts its effects through its ability to scavenge free radicals and inhibit lipid peroxidation. It has also been found to modulate various signaling pathways and gene expression. 2,6-Difluorophenyl-N-tert-butylnitrone has been shown to increase the activity of antioxidant enzymes and decrease the production of reactive oxygen species.
Biochemical and Physiological Effects:
2,6-Difluorophenyl-N-tert-butylnitrone has been found to have a wide range of biochemical and physiological effects. It has been shown to protect against oxidative stress in various tissues, including the brain, liver, and heart. 2,6-Difluorophenyl-N-tert-butylnitrone has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in various models of disease.
Advantages and Limitations for Lab Experiments
2,6-Difluorophenyl-N-tert-butylnitrone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. 2,6-Difluorophenyl-N-tert-butylnitrone has also been found to have low toxicity and is well-tolerated in animal models. However, there are also limitations to the use of 2,6-Difluorophenyl-N-tert-butylnitrone in lab experiments. It has been found to be unstable in certain conditions, and its effects may vary depending on the model used.
Future Directions
There are several future directions for research related to 2,6-Difluorophenyl-N-tert-butylnitrone. One area of interest is the potential use of 2,6-Difluorophenyl-N-tert-butylnitrone in the treatment of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. 2,6-Difluorophenyl-N-tert-butylnitrone has also been found to have potential in the treatment of liver disease and cancer. Further studies are needed to fully understand the potential of 2,6-Difluorophenyl-N-tert-butylnitrone in these areas and to optimize its use in scientific research.
Synthesis Methods
2,6-Difluorophenyl-N-tert-butylnitrone can be synthesized through various methods, including the reaction of 2,6-difluorobenzaldehyde with N-tert-butylnitroxide in the presence of a catalyst. Another method involves the reaction of 2,6-difluorobenzaldehyde with tert-butylhydroxylamine in the presence of a catalyst.
Scientific Research Applications
2,6-Difluorophenyl-N-tert-butylnitrone has been extensively studied for its potential use in scientific research. It has been found to have antioxidant properties and has been used in studies related to oxidative stress. 2,6-Difluorophenyl-N-tert-butylnitrone has also been used in studies related to neuroprotection, as it has been found to protect against neuronal damage caused by various factors, including ischemia and traumatic brain injury.
properties
CAS RN |
134152-13-9 |
|---|---|
Product Name |
2,6-Difluorophenyl-N-tert-butylnitrone |
Molecular Formula |
C11H14F2NO |
Molecular Weight |
214.23 g/mol |
InChI |
InChI=1S/C11H14F2NO/c1-11(2,3)14(15)7-8-9(12)5-4-6-10(8)13/h4-6H,7H2,1-3H3 |
InChI Key |
APUWMQRLCGJWGC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(CC1=C(C=CC=C1F)F)[O] |
Canonical SMILES |
CC(C)(C)N(CC1=C(C=CC=C1F)F)[O] |
synonyms |
2,6-difluorophenyl-N-tert-butylnitrone 2,6-DPTBN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



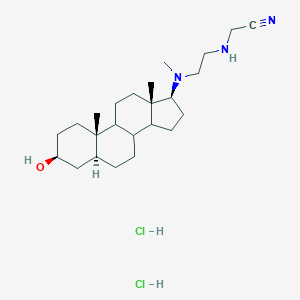
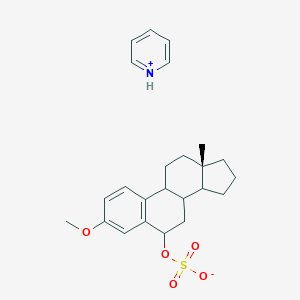
![N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B237961.png)
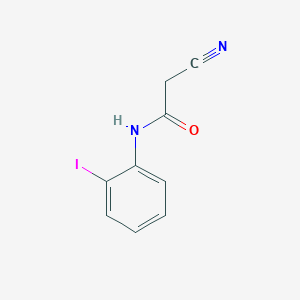
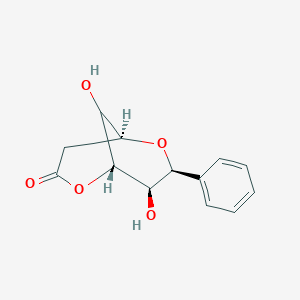
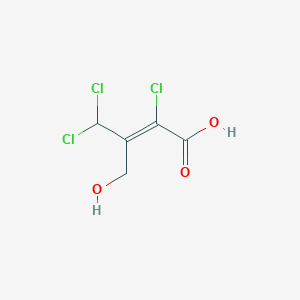

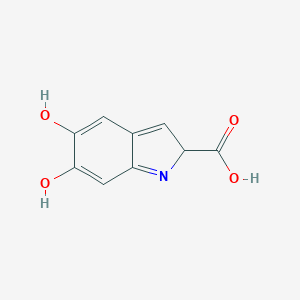
![N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide](/img/structure/B238001.png)
![N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B238012.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B238015.png)
![[(4aR,8R,8aR)-2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B238034.png)
